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Compound of Interest

Compound Name: 2,2'-Dibromobiphenyl

Cat. No.: B083442 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2'-
Dibromobiphenyl (CAS No. 13029-09-9), a halogenated aromatic compound. The following

sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) characteristics, offering valuable data for its identification, characterization, and use in

research and development.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and MS analyses of 2,2'-Dibromobiphenyl.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (400 MHz, CDCl₃)[1]

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

7.66-7.68 m 2H Ar-H

7.38-7.40 m 2H Ar-H

7.23-7.29 m 4H Ar-H
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¹³C NMR (100 MHz, CDCl₃)

Note: Experimentally derived peak list is not readily available in the public domain. Predicted

chemical shifts based on computational models are provided below.

Predicted Chemical Shift (δ) ppm Assignment

140.5 C-C (ipso)

133.5 C-H

131.0 C-H

129.5 C-H

127.5 C-H

123.0 C-Br (ipso)

Infrared (IR) Spectroscopy Data
FTIR (KBr Pellet)[2]

Wavenumber (cm⁻¹) Intensity Assignment

~3060 Weak Aromatic C-H Stretch

~1580 Medium Aromatic C=C Stretch

~1450 Strong Aromatic C=C Stretch

~1020 Strong C-H in-plane bend

~750 Strong
C-H out-of-plane bend / C-Br

Stretch

Mass Spectrometry (MS) Data
GC-MS (Electron Ionization)[2]
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m/z Relative Intensity (%) Proposed Fragment

312 ~50% [M+2]⁺˙ (C₁₂H₈⁸¹Br₂)

310 ~100% [M]⁺˙ (C₁₂H₈⁷⁹Br⁸¹Br)

308 ~50% [M-2]⁺˙ (C₁₂H₈⁷⁹Br₂)

231 High [M-Br]⁺

152 High [M-2Br]⁺˙ (Biphenylene)

76 Medium [C₆H₄]⁺

Experimental Protocols
The data presented in this guide are based on the following general experimental

methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 2,2'-Dibromobiphenyl was prepared by dissolving the sample in deuterated

chloroform (CDCl₃). The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. The

chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
The solid 2,2'-Dibromobiphenyl sample was finely ground and mixed with potassium bromide

(KBr). The mixture was then pressed into a thin, transparent pellet. The FTIR spectrum was

obtained using a Bruker Tensor 27 FT-IR spectrometer.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of 2,2'-Dibromobiphenyl in a suitable solvent (e.g., hexane or

dichloromethane) was injected into a gas chromatograph equipped with a mass spectrometer

detector. The separation was performed on a capillary column suitable for nonpolar

compounds. The mass spectrometer was operated in electron ionization (EI) mode.
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Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,2'-Dibromobiphenyl.

General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway
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The fragmentation of 2,2'-Dibromobiphenyl in an electron ionization mass spectrometer

follows characteristic pathways, as illustrated below.

Key Fragmentation Pathways of 2,2'-Dibromobiphenyl

[C₁₂H₈Br₂]⁺˙
m/z = 308, 310, 312

[C₁₂H₈Br]⁺
m/z = 231

- Br˙

[C₁₂H₈]⁺˙
m/z = 152

- Br˙

[C₆H₄]⁺
m/z = 76

- C₆H₄

Click to download full resolution via product page

Caption: Key fragmentation pathways of 2,2'-Dibromobiphenyl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2,2'-Dibromobiphenyl: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083442#spectroscopic-data-nmr-ir-ms-of-2-2-
dibromobiphenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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